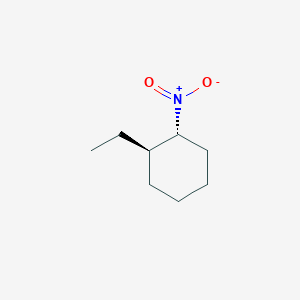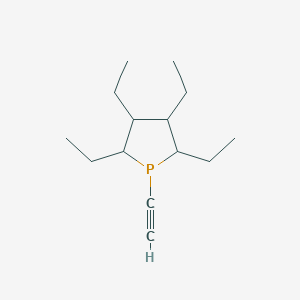![molecular formula C8H9FN2O2 B14193855 N-[(4-Fluorophenyl)methyl]-N'-hydroxyurea CAS No. 919996-50-2](/img/structure/B14193855.png)
N-[(4-Fluorophenyl)methyl]-N'-hydroxyurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(4-Fluorophenyl)methyl]-N’-hydroxyurea is an organic compound characterized by the presence of a fluorophenyl group attached to a hydroxyurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Fluorophenyl)methyl]-N’-hydroxyurea typically involves the reaction of 4-fluorobenzylamine with hydroxylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction.
Industrial Production Methods: Industrial production of N-[(4-Fluorophenyl)methyl]-N’-hydroxyurea follows similar synthetic routes but on a larger scale. The process involves the optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems.
Chemical Reactions Analysis
Types of Reactions: N-[(4-Fluorophenyl)methyl]-N’-hydroxyurea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions for substitution reactions may involve the use of bases or acids as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorophenyl oxides, while reduction may produce fluorophenyl amines.
Scientific Research Applications
N-[(4-Fluorophenyl)methyl]-N’-hydroxyurea has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-Fluorophenyl)methyl]-N’-hydroxyurea involves its interaction with specific molecular targets within cells. The compound may inhibit certain enzymes or modulate signaling pathways, leading to its observed biological effects. Detailed studies are required to fully elucidate the molecular targets and pathways involved.
Comparison with Similar Compounds
N-[(4-Fluorophenyl)methyl]-N’-hydroxyurea can be compared with other similar compounds, such as:
4-Fluorobenzylamine: Shares the fluorophenyl group but lacks the hydroxyurea moiety.
N-(4-Fluorophenyl)-2-hydroxy-N-isopropylacetamide: Contains a similar fluorophenyl group but differs in its overall structure.
The uniqueness of N-[(4-Fluorophenyl)methyl]-N’-hydroxyurea lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
919996-50-2 |
|---|---|
Molecular Formula |
C8H9FN2O2 |
Molecular Weight |
184.17 g/mol |
IUPAC Name |
1-[(4-fluorophenyl)methyl]-3-hydroxyurea |
InChI |
InChI=1S/C8H9FN2O2/c9-7-3-1-6(2-4-7)5-10-8(12)11-13/h1-4,13H,5H2,(H2,10,11,12) |
InChI Key |
FEHALBGYYPKWIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)NO)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


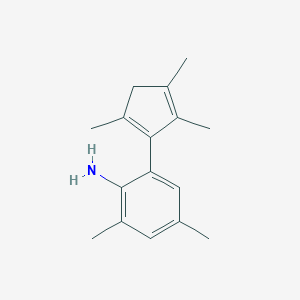
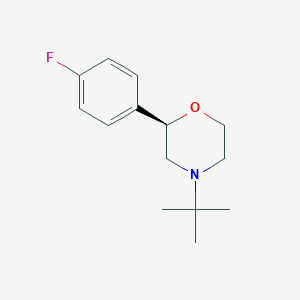
![2-[1-(Cyclopropylmethyl)-5-(3-methylphenyl)-1H-indol-3-yl]acetamide](/img/structure/B14193804.png)
![1,5-Diphenylpyrazolo[1,2-a]pyrazole-3,7-dione](/img/structure/B14193809.png)
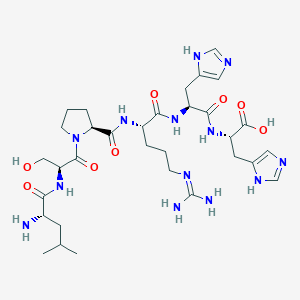
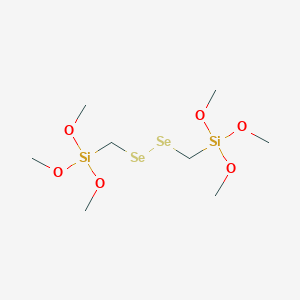
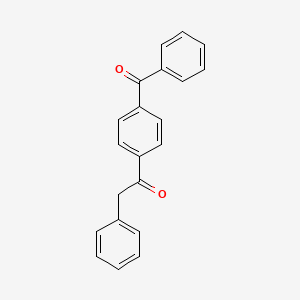
![3-([2,2'-Bithiophen]-5-yl)-3-phenyl-3H-naphtho[2,1-b]pyran](/img/structure/B14193839.png)
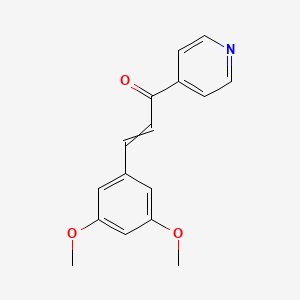
![4-[2-(2-Methoxyethyl)-1-benzofuran-5-yl]benzonitrile](/img/structure/B14193842.png)
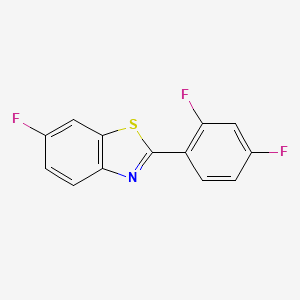
![[1,3]Thiazolo[5,4-f][1,4]oxazepine](/img/structure/B14193846.png)
